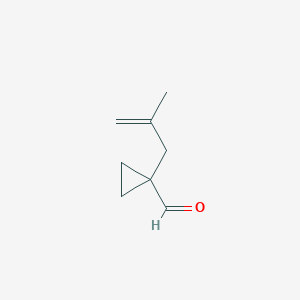

1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17772913

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O |

|---|---|

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | 1-(2-methylprop-2-enyl)cyclopropane-1-carbaldehyde |

| Standard InChI | InChI=1S/C8H12O/c1-7(2)5-8(6-9)3-4-8/h6H,1,3-5H2,2H3 |

| Standard InChI Key | KRTODDYGZAKWPG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CC1(CC1)C=O |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound consists of a cyclopropane ring substituted at the 1-position with a carbaldehyde (-CHO) group and a 2-methylprop-2-en-1-yl (isobutenyl) moiety. The cyclopropane ring’s bond angles (60°) introduce significant ring strain (≈115 kJ/mol), enhancing reactivity .

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄O | |

| Molecular Weight | 138.21 g/mol | |

| IUPAC Name | 1-(2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde | |

| Canonical SMILES | CC(=C)CC1(CCC1)C=O | |

| InChI Key | QPEQQWPMFNJKIH-UHFFFAOYSA-N |

Spectral Signatures

-

NMR: The aldehyde proton resonates near δ 9.5–10.0 ppm, while cyclopropane protons appear as complex splitting patterns due to ring strain .

-

IR: Strong absorption at ≈1700 cm⁻¹ (C=O stretch) and ≈3100 cm⁻¹ (C-H stretch of cyclopropane).

Synthetic Routes and Methodologies

Cyclopropanation Strategies

The synthesis typically involves cyclopropanation of α,β-unsaturated aldehydes or their precursors. Key methods include:

-

Prins Cyclization: Halogenated intermediates (e.g., 1-halogeno-3-alkene-2-ols) react with aldehydes under acid catalysis to form cyclopropane rings .

-

Simmons-Smith Reaction: Diiodomethane and zinc-copper couple transfer a methylene group to α,β-unsaturated aldehydes .

Example Pathway (Simplified):

-

Step 1: Prins reaction between isobutylene and chloroacetaldehyde yields 1-chloro-4-methyl-3-penten-2-ol .

-

Step 2: Base-mediated cyclization forms the cyclopropane core .

-

Step 3: Oxidation of a primary alcohol to the aldehyde (e.g., using pyridinium chlorochromate).

Challenges and Optimization

-

Ring Strain: High strain necessitates low-temperature conditions (-20°C to 0°C) to prevent ring-opening .

-

Stereocontrol: Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis, though specific data for this compound remain limited .

Physicochemical and Reactivity Profiles

Stability and Solubility

-

Thermal Stability: Decomposes above 150°C due to ring strain.

-

Solubility: Miscible with polar aprotic solvents (DMF, THF) but insoluble in water.

Reactivity Highlights

-

Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions) .

-

Cyclopropane Ring:

-

Isobutenyl Group: Undergoes Diels-Alder reactions or polymerization under radical initiation .

Applications and Industrial Relevance

Organic Synthesis

-

Building Block: Used to synthesize polycyclopropane arrays found in natural products (e.g., FR-900848) .

-

Chiral Pool Derivative: Serves as a precursor for enantioselective synthesis of agrochemicals .

Materials Science

-

Polymer Additives: The isobutenyl group enhances cross-linking in photoresist polymers .

-

Ligand Design: Cyclopropane’s rigidity aids in creating chelating agents for transition-metal catalysis.

Agrochemical Intermediates

-

Pyrethroid Analogs: Structural similarity to chrysanthemic acid suggests potential in insecticide development .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume